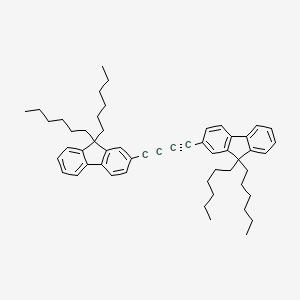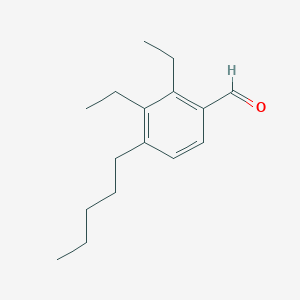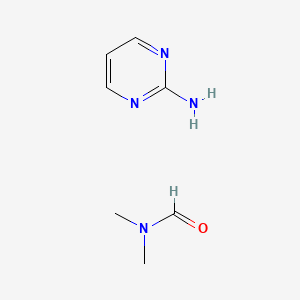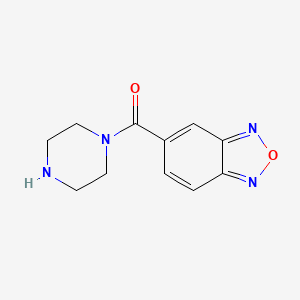
(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone is a chemical compound that features a benzoxadiazole ring fused with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone typically involves the reaction of 2,1,3-benzoxadiazole derivatives with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxadiazole ring.
科学的研究の応用
(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological molecules, potentially disrupting their normal function. The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
- (2,1,3-Benzoxadiazol-4-yl)(piperazin-1-yl)methanone
- (2,1,3-Benzoxadiazol-6-yl)(piperazin-1-yl)methanone
Comparison: While these compounds share a similar core structure, the position of the benzoxadiazole ring substitution can significantly impact their chemical properties and biological activities. (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct reactivity and interaction profiles compared to its analogs.
特性
CAS番号 |
830331-57-2 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
2,1,3-benzoxadiazol-5-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C11H12N4O2/c16-11(15-5-3-12-4-6-15)8-1-2-9-10(7-8)14-17-13-9/h1-2,7,12H,3-6H2 |
InChIキー |
YMLGIHOJYFNUFT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=CC3=NON=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


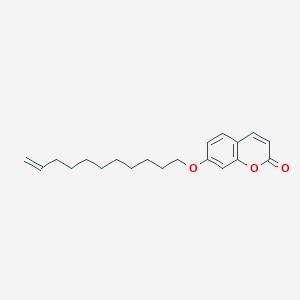
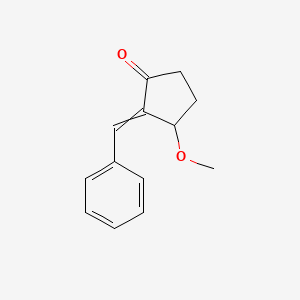
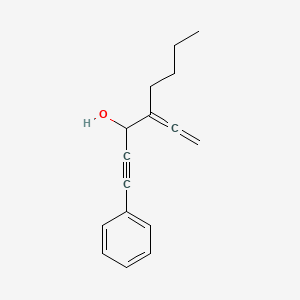
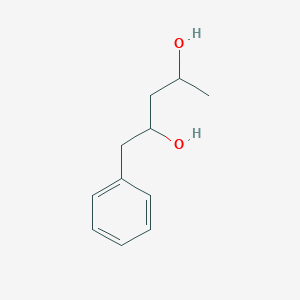
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
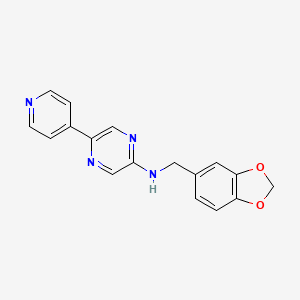
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
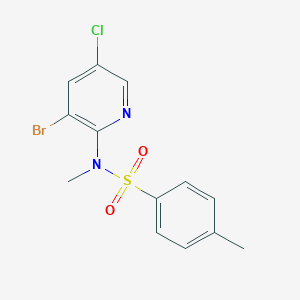

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
